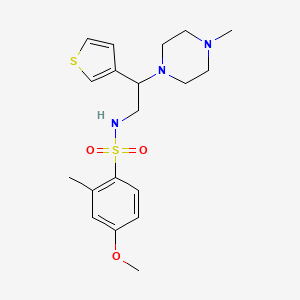
4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O3S2 and its molecular weight is 409.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosensitizer Applications in Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement and Treatment of Cognitive Disorders
Another significant application area for benzenesulfonamide derivatives is in the development of cognitive enhancers. SB-271046, a 5-HT6 antagonist related to the benzenesulfonamide class, has been investigated for its potential to enhance cognition. This compound showed a significant increase in glutamate and aspartate levels in the frontal cortex, suggesting its utility in treating cognitive dysfunction, including conditions like Alzheimer's disease (Miguel-Hidalgo, 2001).
Antifungal and Antimicrobial Applications
Benzenesulfonamide derivatives have also demonstrated potential antifungal and antimicrobial activities. A study by Gul et al. (2016) synthesized new benzenesulfonamides and tested them for cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms, indicating their potential for further anti-tumor and antimicrobial activity studies (Gul et al., 2016).
Neuroprotective and Antipsychotic Effects
Research on thieno[2,3-b][1,5]benzoxazepine derivatives, which share structural similarities with benzenesulfonamide compounds, has highlighted their neuroprotective and antipsychotic effects. Kohara et al. (2002) synthesized compounds demonstrating potent antipsychotic activity, suggesting their application in treating conditions like schizophrenia (Kohara et al., 2002).
Chemosensor Applications
Benzenesulfonamide derivatives can serve as chemosensors for metal ions, an application of interest in analytical chemistry and environmental monitoring. Tharmaraj et al. (2012) developed a chemosensor for Ag(+) ion, demonstrating high selectivity and sensitivity, attributed to an increase in intramolecular charge transfer upon binding to Ag(+) (Tharmaraj, Devi, & Pitchumani, 2012).
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-12-17(25-3)4-5-19(15)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJDWSPLWIFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
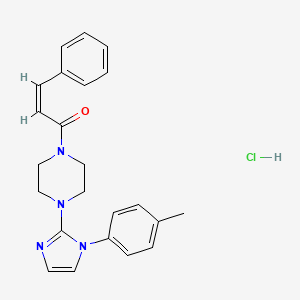
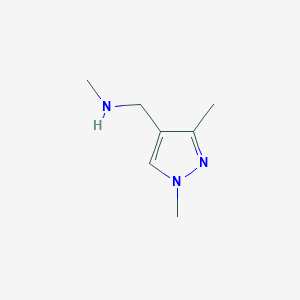
![2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2771550.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
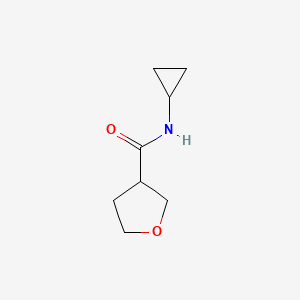

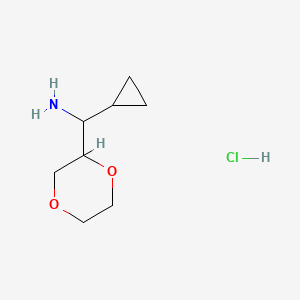
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)

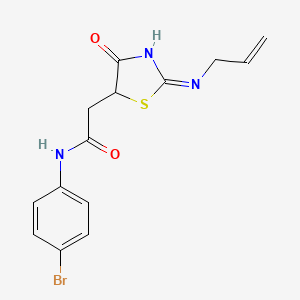
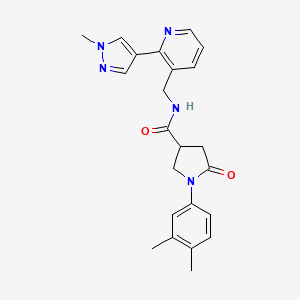
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

